Mono-fmoc ethylene diamine hydrochloride
Description
Significance as a Monoprotected Diamine Building Block
The selective protection of one amino group in a symmetric diamine like ethylene (B1197577) diamine is a significant challenge in organic chemistry. scielo.org.mx The successful synthesis of mono-Fmoc ethylene diamine hydrochloride provides a solution, yielding a bifunctional molecule with two distinct reactive sites. Monoprotected aliphatic diamines are critical chemical precursors widely utilized as spacers, linkers, and scaffolds in the synthesis of complex molecules. acs.org
The significance of this compound lies in its ability to facilitate directional and controlled synthesis. The free primary amine can undergo a specific chemical reaction, such as amide bond formation, while the Fmoc-protected amine remains unreactive. Subsequently, the Fmoc group can be removed under specific, mild basic conditions to expose the second amine for further functionalization. researchgate.net This step-wise reactivity is fundamental for building well-defined molecular architectures, such as in the synthesis of peptide nucleic acids (PNAs), bioconjugates, and various chemical probes. aatbio.comnih.gov The ethylene diamine core itself acts as a short, flexible spacer, allowing for the strategic positioning of different molecular fragments. sigmaaldrich.com
Role in Fmoc-Based Synthetic Methodologies
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS). nih.govlgcstandards.com Developed by Eric Atherton and Bob Sheppard in the late 1970s, Fmoc chemistry provides an orthogonal protection strategy to the older tert-butyloxycarbonyl (Boc) method. lgcstandards.com The key feature of the Fmoc group is its stability to acids but its lability to mild bases, typically a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). researchgate.netlgcstandards.comembrapa.br
In the context of Fmoc-based SPPS, this compound is used as a specialized building block to introduce a linker or a functional handle into a growing peptide chain. sigmaaldrich.comaatbio.com The synthesis process on a solid support involves sequential steps of deprotection and coupling. uci.edu The free amine of this compound can be coupled to the N-terminus of the resin-bound peptide. Once incorporated, the peptide chain can be further elongated from the newly introduced Fmoc-protected amine after its deprotection. This allows for the creation of branched peptides or the attachment of other molecules, such as fluorescent dyes or biotin (B1667282) tags, at a specific internal position within the peptide sequence. The milder deprotection conditions of the Fmoc method are compatible with a wide range of sensitive modifications, making this building block particularly useful for creating complex, functionalized peptides. nih.gov
Historical Context of its Research Utility
The utility of this compound is intrinsically linked to the rise and widespread adoption of Fmoc-based solid-phase peptide synthesis. Before the 1970s, peptide synthesis was dominated by the Boc/Bzl protection strategy, which required harsh acidic conditions (e.g., anhydrous hydrogen fluoride) for the final cleavage from the resin and removal of side-chain protecting groups. nih.govpeptidemachines.com These conditions limited the types of modifications that could be incorporated into peptides.
The introduction of the base-labile Fmoc group for N-terminal protection represented a major breakthrough. lgcstandards.com This new methodology, with its milder deprotection steps, was more compatible with sensitive amino acid side chains and a variety of post-translational modifications like glycosylation and phosphorylation. nih.gov This expansion in synthetic capability created a demand for novel, non-standard building blocks that could be used to construct increasingly complex and functional peptides for biological and materials science research. nih.govcreative-peptides.com this compound emerged as one such essential tool, providing a reliable means to introduce a short, flexible linker with a reactive handle for further derivatization. Its development was a direct response to the needs of chemists seeking to move beyond the synthesis of simple linear peptides and explore the creation of sophisticated molecular constructs with tailored properties and functions. acs.orgnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2.ClH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURYASDYOGIDRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937196 | |
| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166410-32-8, 391624-46-7 | |
| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Mono Fmoc Ethylene Diamine Hydrochloride
Strategies for Selective Monoprotection of Ethylene (B1197577) Diamine
Achieving selective monoprotection of a small, symmetrical molecule like ethylenediamine (B42938) requires precise control over the reaction. Direct reaction with Fmoc-Cl often leads to a mixture of mono- and di-substituted products, necessitating complex purification. nih.govresearchgate.net Consequently, more refined strategies have been developed.
A robust and widely used strategy to ensure monofunctionalization involves a sequential, multi-step process using an orthogonal protecting group, typically the tert-butyloxycarbonyl (Boc) group. nih.govresearchgate.net This method circumvents the challenges of direct selective protection with the Fmoc group.
The process can be summarized in three key steps:
Mono-Boc Protection : Ethylenediamine is first reacted with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under controlled conditions to yield N-Boc-ethylenediamine. nih.gov
Fmoc Group Introduction : The remaining free primary amine of N-Boc-ethylenediamine is then protected by reacting it with an activated Fmoc reagent, such as (9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), to form the di-protected intermediate, N-Boc-N'-Fmoc-ethylenediamine. nih.gov
Selective Boc Deprotection : The Boc group is selectively removed under acidic conditions, which leave the base-labile Fmoc group intact. total-synthesis.com This final step yields the desired mono-Fmoc ethylenediamine, which is typically isolated as its hydrochloride or trifluoroacetate (B77799) (TFA) salt. nih.govresearchgate.net
An alternative sequential approach involves the initial formation of the diamine salt. By adding one molar equivalent of an acid like hydrochloric acid (HCl) to ethylenediamine, one of the amino groups is protonated to form an ammonium (B1175870) salt. This deactivates it towards acylation, allowing the remaining free amine to be selectively protected with a reagent like Boc anhydride (B1165640). researchgate.net This principle can be adapted for the synthesis of the mono-Fmoc protected compound.
While sequential protection is often preferred, direct monofunctionalization can be achieved through rigorous control of reaction parameters. These methods aim to manipulate the reactivity of the amine groups or the stoichiometry of the reactants to favor the mono-protected product.
Key parameters for controlled monofunctionalization include:
Stoichiometry : Precise control of the molar ratio, ideally a 1:1 ratio of the Fmoc-reagent to ethylenediamine hydrochloride, is essential to minimize the formation of di-Fmoc byproducts.
Temperature : Conducting the reaction at low temperatures, typically between 0°C and 25°C, helps to moderate the reaction rate and reduce the likelihood of side reactions and over-reaction.
Reaction Media : The choice of solvent is critical. Classic Fmoc protection is often carried out under Schotten-Baumann conditions, which involve a two-phase system of an organic solvent (like dioxane) and water with a mild base (like sodium bicarbonate). total-synthesis.com Anhydrous conditions using a solvent such as dichloromethane (B109758) with pyridine (B92270) can also be employed. total-synthesis.com
Slow Addition : A very slow, dropwise addition of the Fmoc-reagent to a solution of the diamine can help maintain a low concentration of the acylating agent, thereby favoring the reaction at only one of the amine sites.
The following table summarizes representative conditions for the selective monoprotection of diamines.
| Strategy | Key Reagents | Typical Conditions | Primary Outcome | Reference |
|---|---|---|---|---|
| Sequential Protection | 1. Boc Anhydride 2. Fmoc-OSu 3. TFA or HCl | Stepwise protection and deprotection in organic solvents. | High selectivity for mono-Fmoc product. | nih.govresearchgate.net |
| Controlled Stoichiometry | Fmoc-Cl, Ethylenediamine·HCl | 1:1 molar ratio, 0–25°C in a biphasic or anhydrous system. | Yields of 70-85% for mono-protected product. | |
| Salt Precipitation | Ethylenediamine, HCl, Protecting Group Reagent | Sequential addition of 1 mol HCl then 1 mol of protecting reagent in aqueous methanol. | Deactivation of one amine group, leading to high mono-protection yields (87% for mono-Boc). | researchgate.net |
Scalable Synthesis Protocols for Research Applications
For research applications where significant quantities of Fmoc-EDA·HCl are required, scalable and cost-effective synthesis routes are paramount. The sequential protection strategy starting with inexpensive ethylenediamine and Boc anhydride has been successfully adapted for large-scale production. nih.govnih.gov
A notable scalable synthesis was reported to start with 50 g of Boc anhydride, ultimately producing 31 g of a related Fmoc-protected final product. nih.gov A key factor enabling the scalability of this route is the relative ease of purification for the synthetic intermediates and the final compound, which often can be isolated and purified through simple extraction and crystallization procedures without the need for extensive chromatography. nih.gov The mono-Boc protection method developed by Lee and Ha, which involves the initial protonation of one amine group with HCl, is also highlighted as being cost-efficient and suitable for multigram-scale synthesis. researchgate.net
Optimization of Reaction Yields and Purity in Synthesis
Purification protocols are essential for achieving the high purity required for subsequent applications. Common methods include:
Precipitation : The desired product can often be precipitated from the reaction mixture by adding a non-polar solvent, such as cold diethyl ether.
Flash Chromatography : For more rigorous purification, flash column chromatography using a silica (B1680970) gel stationary phase with an eluent system like chloroform/methanol is effective.
The purity of the final product is typically assessed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). google.commdpi.com Commercially available Fmoc-EDA·HCl is often supplied with a purity of ≥98% as determined by TLC. sigmaaldrich.comsigmaaldrich.com
The table below provides a comparison of reported yields for different synthetic strategies.
| Synthetic Method | Intermediate/Final Product | Reported Yield | Reference |
|---|---|---|---|
| Controlled Direct Monoprotection | Mono-Fmoc Ethylene Diamine | 70-85% | |
| Sequential (Boc → Fmoc) Synthesis | N-Boc-ethylenediamine | 80% | nih.gov |
| Final Protecting Group Swap | 55% | nih.gov | |
| Overall Yield | 32% | nih.gov | |
| HCl Salt Mediated Mono-Boc Protection | N-Boc-ethylenediamine | 87% | researchgate.net |
Green Chemistry Considerations in Synthesis Development
The principles of green chemistry are increasingly influencing the development of synthetic protocols for fine chemicals, including protected diamines. A major focus has been the reduction or replacement of hazardous solvents commonly used in peptide chemistry, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). peptide.com
Several greener approaches for the N-Fmoc protection of amines have been explored:
Aqueous Media : Performing the Fmoc protection reaction in water presents a significant environmental advantage by eliminating the need for harmful organic solvents. These methods can proceed under mild, catalyst-free conditions. researchgate.netrsc.org
Ultrasonic-Assisted Synthesis : The use of ultrasound irradiation offers a green, catalyst-free protocol for N-Fmoc protection. This technique often results in excellent yields, shorter reaction times, and can sometimes be performed under solvent-less conditions, further enhancing its environmental credentials. scielo.br
These developments aim to make the entire lifecycle of Fmoc-protected compounds, from their synthesis to their application, more sustainable and environmentally benign.
Chemical Reactivity and Functionalization Studies
Reactivity of the Free Amine Moiety
The free primary amine in mono-Fmoc ethylene (B1197577) diamine hydrochloride serves as a nucleophilic center, readily participating in a variety of chemical transformations. Its reactivity is fundamental to its application as a building block and linker. The hydrochloride salt form ensures stability and improves solubility in certain solvents; however, for the amine to exhibit its nucleophilic character, it must be liberated from its salt form, typically by the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).
Once neutralized, the primary amine can react with a wide array of electrophilic reagents. Common reactions include the formation of amide bonds with activated carboxylic acids, sulfonamides with sulfonyl chlorides, and secondary amines through reductive amination. The efficiency of these reactions is contingent on factors such as the solvent, temperature, and the nature of the electrophile. Care must be taken to avoid undesired side reactions, such as intramolecular cyclization, particularly in reactions involving alkylation with certain reagents. For instance, alkylation with benzyl (B1604629) bromoacetate (B1195939) can lead to the formation of a cyclic piperazinone. nih.gov
Derivatization Chemistries for Diverse Research Applications
The strategic derivatization of the free amine of mono-Fmoc ethylene diamine hydrochloride is central to its broad applicability in scientific research. The ability to introduce a variety of chemical entities at this position, while the other amine remains protected, allows for the construction of complex, multifunctional molecules.
Acylation Reactions
Acylation of the free primary amine is a common and robust method for functionalization. This reaction is typically achieved by reacting the neutralized amine with an acylating agent, such as an activated carboxylic acid. Common activating reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an activated ester in situ. Pre-formed activated esters, such as NHS esters, are also highly effective.
A notable example is the coupling of a single regioisomer of 6-carboxyfluorescein (B556484) diacetate NHS ester to an Fmoc-protected amino acid, demonstrating a similar acylation strategy that can be applied to this compound for the synthesis of fluorescently labeled probes. mdpi.com The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity.
| Acylating Agent Type | Common Examples | Application |
| Activated Esters | N-hydroxysuccinimide (NHS) esters, Pentafluorophenyl (PFP) esters | Synthesis of fluorescent probes, biotinylation reagents |
| Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | In situ activation of carboxylic acids for peptide coupling |
| Acyl Halides | Acetyl chloride, Benzoyl chloride | Introduction of small acyl groups |
Alkylation Reactions
Alkylation of the primary amine introduces an alkyl group, leading to the formation of a secondary amine. This can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. However, mono-alkylation of primary amines can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as the potential for quaternary ammonium (B1175870) salt formation.
Research has shown that achieving selective mono-N-alkylation of amines can be promoted under specific conditions, for instance, by using molecular sieves as a base in the presence of an alkyl halide. nih.gov Another approach involves the catalytic Hofmann N-alkylation of amines with alcohols using catalytic amounts of alkyl halides, which presents a more atom-economical and environmentally friendly method. rsc.org While these methods have been developed for various amines, their direct application to this compound requires careful optimization to prevent side reactions.
Linker Integration and Spacer Applications
This compound is frequently employed as a bifunctional linker or spacer molecule in the synthesis of more complex structures. sigmaaldrich.com Its ethylenediamine (B42938) core provides a short, flexible spacer that can be used to connect different molecular entities, such as a peptide and a solid support in solid-phase peptide synthesis (SPPS), or a targeting moiety and a therapeutic agent in drug delivery systems.
In SPPS, the free amine can be coupled to a resin, and after Fmoc deprotection, a peptide chain can be elongated from the newly exposed amine. This "safety-catch" linker strategy allows for the synthesis of peptides under conditions where the linker is stable, followed by a specific chemical step to activate the linker for cleavage of the final product from the solid support. semanticscholar.orgnih.gov The defined length and chemical nature of the ethylenediamine spacer can influence the properties of the final conjugate, such as its solubility and biological activity.
Mechanisms of Fmoc Deprotection
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, meaning it can be removed under basic conditions. This property is central to its use in orthogonal protection strategies, particularly in Fmoc-based solid-phase peptide synthesis.
Base-Labile Character and Selective Removal
The removal of the Fmoc group proceeds through a β-elimination mechanism. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base. This generates a carbanion, which is stabilized by the aromatic system. The unstable dibenzofulvene intermediate is then eliminated, along with carbon dioxide, to release the free amine.
Impact of Deprotection Conditions on Product Integrity
The selection of the deprotection reagent is paramount. The most common method for Fmoc removal involves the use of a secondary amine, such as piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.netspringernature.com However, the basicity and nucleophilicity of the amine can lead to side reactions. Alternative bases, including piperazine (B1678402), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and morpholine, have been investigated to mitigate these issues, each presenting a unique profile of reactivity and potential for side product formation. nih.govluxembourg-bio.com
In the context of this compound, a key concern is the potential for intramolecular cyclization of the deprotected diamine to form a piperazinone, especially if the reaction conditions are harsh or prolonged. nih.gov Furthermore, the liberated dibenzofulvene (DBF) intermediate, if not effectively scavenged by the deprotection base, can react with the newly freed amine, leading to the formation of stable adducts that are difficult to remove. researchgate.netthieme-connect.de
Detailed research findings have elucidated the efficacy of various deprotection conditions, primarily in the context of solid-phase peptide synthesis (SPPS), which can be extrapolated to the solution-phase deprotection of this compound. The choice of solvent also plays a crucial role; polar solvents like DMF and N-methylpyrrolidone (NMP) generally facilitate faster deprotection compared to less polar solvents such as dichloromethane (B109758) (DCM). researchgate.netspringernature.com
The following data tables summarize key research findings on the efficiency of Fmoc group removal under different basic conditions and compare various deprotection reagents.
Table 1: Efficacy of Various Bases on Fmoc Group Removal from Fmoc-Amino Acids
This table illustrates the percentage of Fmoc group cleavage from different Fmoc-amino acid derivatives using various bases and solvents over specified times. This data provides insight into the general stability and lability of the Fmoc group under different conditions.
| Compound | Base (Concentration) | Solvent | Time (min) | Deprotection (%) |
| Fmoc-Gly-PS | Morpholine (10%) | DCM | 240 | 18 |
| Fmoc-Gly-PS | Morpholine (10%) | DMF | 240 | 75 |
| Fmoc-Gly-PS | Morpholine (50%) | DCM | 240 | 100 |
| Fmoc-Val | Morpholine (50%) | DMF | 1 | 50 |
| Fmoc-Ala-OtBu | Morpholine (50%) | DCM | 120 | 100 |
| Fmoc-Gly-PS | Piperidine (10%) | DCM | 240 | 100 |
| Fmoc-Val | Piperidine (20%) | DMF | 0.1 | 50 |
| Fmoc-Gly-HMP-PS | Piperidine (23%) | NMP | 0.25 | 50 |
| Fmoc-Ala-OtBu | Piperidine (50%) | DCM | <5 | 100 |
Data adapted from Fields, G. B. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology, Vol. 35. researchgate.net PS: Polystyrene resin; DCM: Dichloromethane; DMF: N,N-Dimethylformamide; NMP: N-Methylpyrrolidone; OtBu: tert-butyl ester; HMP: Hydroxymethylphenoxy.
Table 2: Comparison of Deprotection Reagents in Fmoc Solid-Phase Peptide Synthesis
This table compares the performance of different deprotection reagents in the synthesis of various peptide sequences, providing a broader view of their relative efficiencies and potential for side reactions. While focused on peptide synthesis, the data is relevant for understanding how these reagents might impact the integrity of this compound upon deprotection.
| Deprotection Reagent | Peptide Sequence | Crude Yield (%) | Purity (%) | Key Observations |
| 20% Piperidine in DMF | Multiple | Variable | Variable | Standard reagent, generally effective but can promote side reactions like aspartimide formation. nih.gov |
| 20% 4-Methylpiperidine in DMF | Multiple | Similar to Piperidine | Similar to Piperidine | A common alternative to piperidine with comparable efficiency. luxembourg-bio.com |
| 10% Piperazine in DMF/Ethanol | Multiple | Similar to Piperidine | Similar to Piperidine | Can be less efficient in some cases, especially with short deprotection times. nih.gov |
| 2% DBU / 5% Piperazine in NMP | Proline-containing peptides | High | High | Significantly reduces diketopiperazine formation compared to piperidine. nih.gov |
This table is a synthesis of findings from multiple sources. nih.govluxembourg-bio.comnih.gov
The integrity of the deprotected product is thus a direct function of the carefully balanced reaction conditions. A thorough understanding of the reactivity of both the Fmoc group and the underlying ethylenediamine structure is essential for selecting a deprotection strategy that maximizes yield and purity while minimizing the formation of deleterious side products.
Applications in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Intermediate
The strategic placement of a free primary amine and a protected amine group makes Mono-fmoc ethylene (B1197577) diamine hydrochloride a highly versatile intermediate in multi-step synthetic sequences. The free amine allows for immediate reaction, such as acylation or alkylation, while the Fmoc group provides a stable protecting group that can be selectively removed under mild basic conditions, typically with piperidine (B6355638). This orthogonality is crucial in the synthesis of complex molecules where precise control over reactive sites is paramount.
One of the most prominent applications is in solid-phase peptide synthesis (SPPS). It can be used to introduce a short, flexible linker into a peptide sequence. The free amine can be coupled to the C-terminus of a resin-bound peptide, and after Fmoc deprotection, the newly liberated amine can be further elongated or modified. This approach is instrumental in creating peptide conjugates, where a bioactive peptide is linked to another molecule, such as a fluorophore, a drug molecule, or a larger carrier protein.
Beyond peptide chemistry, its utility extends to the synthesis of dendrimers and other polymeric materials. For instance, it has been used in the generation of fluorescent-based dendrimers, acting as a foundational building block for the dendritic architecture. The iterative reaction of the free amine followed by deprotection of the Fmoc group allows for the controlled, generational growth of the dendrimer.
A notable example of its application is in the synthesis of modified therapeutic agents. In one patented method, Mono-fmoc ethylene diamine hydrochloride is used as a starting material in the solid-phase synthesis of complex linkers designed to be attached to therapeutic peptides. This highlights its role in creating sophisticated molecular constructs with tailored properties.
Table 1: Selected Applications as a Synthetic Intermediate
| Application Area | Brief Description | Key Feature Utilized |
| Solid-Phase Peptide Synthesis (SPPS) | Introduction of a flexible linker or as a point of conjugation. | Orthogonal protection of the two amine groups. |
| Dendrimer Synthesis | Serves as a core or branching unit for building dendritic structures. | Iterative reactivity of the free amine and subsequent Fmoc deprotection. |
| Modified Therapeutic Agents | Used in the solid-phase synthesis of complex linkers for bioconjugation. | Bifunctionality allowing for sequential attachment to a solid support and a therapeutic agent. |
| Drug-Conjugate Linkers | Acts as a spacer to connect a drug molecule to a targeting moiety. | Controlled reactivity and defined length. |
Incorporation into Macrocyclic Systems Research
Macrocycles, cyclic molecules with large ring structures, are of significant interest in medicinal chemistry due to their unique conformational properties and ability to bind to challenging biological targets. This compound serves as a valuable component in the synthesis of peptide-based and other macrocyclic systems.
Its bifunctional nature allows it to act as a "stitching" agent in peptide macrocyclization. A linear peptide can be synthesized with reactive side chains at specific positions. This compound can then be used to bridge these side chains, forming a cyclic structure. The length of the ethylene diamine unit provides a degree of flexibility to the resulting macrocycle, which can be crucial for its biological activity.
Contributions to Heterocycle Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of pharmaceutical chemistry. This compound provides a convenient entry point for the synthesis of various nitrogen-containing heterocycles.
A significant example is its use in the synthesis of a library of quinoxaline-containing peptides. Quinoxalines are a class of heterocyclic compounds known for their diverse biological activities, including anticancer properties. In this research, this compound was used in the solid-phase synthesis of peptide precursors which were then cyclized to form the quinoxaline (B1680401) ring system. The ethylene diamine moiety becomes an integral part of the final heterocyclic structure.
The free amine of this compound can readily participate in condensation reactions with dicarbonyl compounds or their equivalents to form various heterocyclic rings. The presence of the Fmoc-protected amine allows for further functionalization after the initial ring-forming reaction, opening up avenues for creating diverse libraries of heterocyclic compounds for biological screening.
Table 2: Examples of Heterocycles Synthesized Using this compound
| Heterocycle Class | Synthetic Strategy | Role of this compound |
| Quinoxalines | Solid-phase synthesis of a peptide precursor followed by intramolecular cyclization. | Provides the diamine fragment that forms part of the quinoxaline ring. |
| Piperazines | Can be used in multi-step syntheses where the diamine core is incorporated to form the piperazine (B1678402) ring. | Serves as the N-C-C-N building block for the heterocyclic core. |
| Benzimidazoles | Condensation with ortho-phenylenediamines or their derivatives. | Provides one of the nitrogen atoms and adjacent carbons for the imidazole (B134444) portion of the benzimidazole. |
Role in the Development of Drug Discovery Building Blocks
The development of novel building blocks is a critical aspect of modern drug discovery, enabling the exploration of new chemical space and the synthesis of more effective and specific therapeutic agents. This compound is itself a valuable building block and is also used to create more complex and functionalized building blocks.
Its use as a linker is a prime example. By reacting the free amine with a molecule of interest and then, after Fmoc deprotection, reacting the second amine with another molecule, it can tether two different functionalities together. This is particularly useful in the construction of Antibody-Drug Conjugates (ADCs) and other targeted therapies, where a potent cytotoxic drug is linked to a targeting moiety, such as an antibody.
Furthermore, it has been utilized in the synthesis of targeted imaging agents. For instance, it was a component in the synthesis of a peptide-targeted gadofullerene for sensitive magnetic resonance imaging (MRI) of aggressive tumors. In this application, it served to link the targeting peptide to the fullerene cage, demonstrating its utility in creating sophisticated diagnostic tools.
The ability to introduce a primary amine at a specific point in a molecule, after other synthetic transformations have been carried out, is a powerful strategy in medicinal chemistry. This "late-stage functionalization" allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. This compound is an excellent reagent for this purpose, providing a masked primary amine that can be revealed at the desired stage of the synthesis.
Applications in Biomolecule Synthesis and Bioconjugation
Solid-Phase Peptide Synthesis (SPPS) Methodologies
In the realm of SPPS, the compound is primarily utilized as a specialized linker or spacer to introduce a reactive primary amine at a specific position within a peptide sequence. This functionality is crucial for creating peptides with novel properties or for subsequent bioconjugation.
The incorporation of Mono-fmoc ethylene (B1197577) diamine hydrochloride into a growing peptide chain on a solid support follows standard SPPS protocols. The efficiency of the coupling reaction, where the free primary amine of the diamine attacks the activated C-terminal of the resin-bound peptide, is governed by several factors inherent to SPPS. These include the choice of solvent, the type of resin, and the coupling reagents employed.
Common coupling reagents used to activate the carboxylic acid group of the peptide chain for reaction with the diamine include carbodiimides like diisopropylcarbodiimide (DIC) or phosphonium (B103445) and aminium salts such as benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (B91526) (PyBOP®) and HATU. To ensure high coupling yields, a base like N,N-diisopropylethylamine (DIPEA) is required to liberate the free amine from its hydrochloride salt form. While specific quantitative data on coupling efficiency is sequence-dependent, the use of these standard, highly effective coupling agents generally ensures near-quantitative incorporation of the linker.
| Reagent Class | Examples | Typical Base | Notes |
|---|---|---|---|
| Carbodiimides | DIC, DCC | DIPEA | Forms a highly reactive O-acylisourea intermediate. |
| Phosphonium Salts | PyBOP®, PyAOP | DIPEA, Lutidine | Known for high efficiency and suppression of side reactions. |
| Aminium/Uronium Salts | HATU, HBTU, TBTU | DIPEA, NMM | Rapid and efficient activation; HATU is particularly effective for difficult couplings. |
The primary application of Mono-fmoc ethylene diamine hydrochloride in SPPS is to serve as a short, flexible, and hydrophilic linker. ucdavis.edu By coupling it to the N-terminus of a peptide or to an amino acid side chain (e.g., of lysine (B10760008) or ornithine), a terminal primary amine is introduced. After the synthesis is complete, the Fmoc group is removed, and this newly exposed amine becomes a handle for further modification.
This strategy is widely used for:
Bioconjugation: Attaching reporter molecules such as fluorescent dyes (e.g., FITC) or biotin (B1667282) for use in diagnostic assays and imaging. ucdavis.edu
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains to improve the solubility, stability, and pharmacokinetic profile of therapeutic peptides.
Peptide Cyclization: Introducing an amine for subsequent intramolecular "head-to-tail" or "side-chain-to-side-chain" cyclization, which can enhance peptide stability and bioactivity. nih.govcem.com
In SPPS, "capping" is a crucial step to terminate any peptide chains that have failed to react during a coupling cycle. This prevents the formation of deletion sequences, which are difficult to separate from the target peptide during purification. The standard procedure for capping involves acetylating the unreacted N-terminal amines with a highly reactive agent, most commonly acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or DIPEA. mesalabs.com
While ethylenediamine (B42938) derivatives could theoretically be used to cap unreacted sites, this is not a standard or documented application for this compound. Its use would introduce a reactive amine rather than terminating the chain with a non-reactive acetyl group, thereby complicating the synthesis. Therefore, its role is confined to deliberate incorporation as a linker rather than as a capping agent.
Peptide Nucleic Acid (PNA) Backbone Synthesis
One of the most significant applications of this compound is in the synthesis of the backbone for Peptide Nucleic Acids (PNAs). PNAs are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine (aeg) unit. nih.govresearchgate.net This modification imparts remarkable resistance to enzymatic degradation and leads to high-affinity binding to DNA and RNA. nih.gov
The synthesis of Fmoc-protected PNA monomers is a multi-step chemical process where derivatives of ethylenediamine are fundamental. The direct synthesis of the key intermediate, N-[2-(Fmoc)aminoethyl]glycine, is challenging. A common and scalable route involves several strategic steps to avoid unwanted side reactions like cyclization. nih.gov
A representative synthesis pathway is as follows:
Mono-protection of Ethylenediamine: Ethylenediamine is first reacted with Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) to yield mono-Boc protected ethylenediamine. This temporarily shields one amine group. nih.gov
Alkylation: The remaining free amine is alkylated with an acetic acid derivative, such as benzyl (B1604629) bromoacetate (B1195939). nih.gov
Protecting Group Swap: The temporary Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). The resulting free amine is then immediately reacted with an Fmoc-donating reagent (e.g., Fmoc-OSu) to install the final Fmoc protecting group, yielding the desired Fmoc-aeg backbone unit. nih.gov
This strategic use of an intermediate Boc protecting group is essential because direct mono-Fmoc protection of ethylenediamine is inefficient, and certain intermediates are prone to intramolecular cyclization. nih.gov
| Step | Starting Material | Key Reagent(s) | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Ethylenediamine | Boc-anhydride | Mono-Boc-ethylenediamine | Selective temporary protection of one amine. |
| 2 | Mono-Boc-ethylenediamine | Benzyl bromoacetate, Base | Boc-aeg-OBn | Introduction of the glycine (B1666218) moiety. |
| 3 | Boc-aeg-OBn | TFA, then Fmoc-OSu, Base | Fmoc-aeg-OBn | Removal of Boc and installation of the final Fmoc group. |
Once the Fmoc-aeg backbone is synthesized, the desired nucleobase (e.g., adenine, guanine, cytosine, or thymine, with their exocyclic amines appropriately protected) is coupled to the glycine carboxyl group to complete the PNA monomer.
With the Fmoc-protected PNA monomers in hand, the assembly of PNA oligomers proceeds using automated solid-phase synthesis, analogous to SPPS. nih.gov The process involves a repeated cycle of deprotection and coupling.
The oligomerization cycle consists of:
Fmoc Deprotection: The resin-bound PNA chain's N-terminal Fmoc group is removed using a solution of piperidine (B6355638) in DMF, exposing a free secondary amine. lifetein.com
Monomer Coupling: The next Fmoc-protected PNA monomer is activated with a coupling reagent (e.g., HATU) and coupled to the free amine of the growing chain.
Washing: Excess reagents are washed away.
This cycle is repeated until the desired PNA sequence is assembled. Finally, the completed PNA chain is cleaved from the solid support, and all side-chain protecting groups are removed using a strong acid cocktail, typically containing TFA.
Oligonucleotide Synthesis and Derivatization Studies
The introduction of functional groups at specific positions within an oligonucleotide is crucial for a wide range of applications, from diagnostics to therapeutics. This compound serves as a versatile building block for the incorporation of a primary amine at the 5' or 3' terminus, or internally within an oligonucleotide sequence. This is typically achieved by converting the parent compound into a phosphoramidite (B1245037) reagent, which can then be used in automated solid-phase oligonucleotide synthesis.
The primary amine, once deprotected, acts as a reactive handle for post-synthetic modifications. This allows for the attachment of a diverse array of molecules, such as fluorescent dyes, biotin, or other reporter groups, which are often introduced via N-hydroxysuccinimide (NHS) ester chemistry. The ethylenediamine spacer provides a short, flexible linker that distances the conjugated molecule from the oligonucleotide backbone, which can be critical for maintaining the biological activity of both moieties.
Research in this area has focused on optimizing the conditions for both the incorporation of the linker during synthesis and the subsequent conjugation reactions. Key considerations include the stability of the Fmoc group during the oligonucleotide synthesis cycles and the efficiency of the final deprotection and conjugation steps.
Table 1: Applications of Amino-Linkers in Oligonucleotide Derivatization This table is interactive and can be sorted by clicking on the column headers.
| Application | Type of Linker | Conjugated Molecule | Purpose | Reference |
|---|---|---|---|---|
| DNA Microarrays | Amino-linker | Solid Surface | Immobilization for high-density screening | biosearchtech.com |
| In Situ Hybridization | Amino-linker | Fluorescent Dyes | Localization of specific nucleic acid sequences in tissues | biosearchtech.com |
| Diagnostic Probes | Amino-linker | Alkaline Phosphatase | Detection of pathogen DNA | biosearchtech.com |
| Nuclease Resistance | 3'-Amino-modifier | - | Increased stability against exonuclease degradation | trilinkbiotech.com |
Bioconjugate Chemistry Applications
The ability to selectively modify peptides and proteins is fundamental to the development of new therapeutic agents, diagnostic tools, and research probes. This compound plays a significant role in this field by providing a means to introduce a reactive amine group at a specific site within a peptide sequence.
Conjugation to Peptides and Proteins for Biofunctionalization
In solid-phase peptide synthesis (SPPS), this compound can be coupled to the N-terminus of a growing peptide chain or to the side chain of an amino acid like aspartic acid or glutamic acid. The Fmoc protecting group is compatible with standard Fmoc-based SPPS protocols. After the synthesis of the peptide is complete, the Fmoc group on the linker can be selectively removed, revealing a primary amine that is orthogonal to other functional groups in the peptide.
This newly introduced amine serves as a specific site for the conjugation of a wide variety of molecules, including:
Fluorescent labels for imaging studies.
Polyethylene glycol (PEG) chains to improve pharmacokinetic properties.
Cytotoxic drugs to create antibody-drug conjugates or peptide-drug conjugates.
Other peptides or proteins to generate multifunctional constructs.
The short and flexible nature of the ethylene diamine spacer is often advantageous, as it can allow the conjugated molecule to interact with its target without significant steric hindrance from the peptide.
Table 2: Research Findings on Peptide Biofunctionalization using Amine-Linkers This table is interactive and can be sorted by clicking on the column headers.
| Peptide/Protein Target | Linker Type | Conjugated Moiety | Application | Key Finding |
|---|---|---|---|---|
| Various Peptides | Polyoxyethylene-based amino acid linkers | Biotin, Fluorescent dyes | Solid-phase derivatization for biological assays | Linkers facilitate efficient labeling and improve ionization for mass spectrometry analysis. ucdavis.edu |
| Synthetic Peptides | Fmoc-protected amino linkers | Not specified | Solid-phase peptide synthesis | Fmoc-protected linkers are stable during synthesis and allow for post-synthesis modification. |
Formation of Peptide-Metal Complex Conjugates
A growing area of interest is the development of peptide-metal complex conjugates for applications in catalysis, imaging, and medicine. nih.gov this compound can be utilized to introduce a chelating moiety onto a peptide. The free amine of the linker, after deprotection, can be further modified with a ligand that has a high affinity for a specific metal ion.
Alternatively, the diamine structure of the linker itself can participate in the coordination of a metal ion, often in conjunction with other coordinating groups from the peptide sequence, such as histidine or cysteine residues. The precise geometry of the resulting metal complex is influenced by the length and flexibility of the linker, as well as the nature of the coordinating amino acid side chains.
These peptide-metal complexes can be designed to have specific catalytic activities, to act as contrast agents for magnetic resonance imaging (MRI), or to function as radiopharmaceuticals for targeted therapy or diagnosis. The peptide component of the conjugate serves to direct the metal complex to a specific biological target, thereby increasing its efficacy and reducing off-target effects.
Table 3: Examples of Peptide-Metal Complex Conjugates and Their Applications This table is interactive and can be sorted by clicking on the column headers.
| Peptide | Metal Ion | Chelating Moiety | Application | Reference |
|---|---|---|---|---|
| Synthetic Peptides | Various transition metals | Histidine and Cysteine residues | Mimicking active sites of metalloproteins | nih.gov |
| GHK peptide | Zinc(II) | Dipyrrin staple linker | Selective zinc sensing | nih.gov |
| HGGHHG peptide | Transition metals | Histidine-rich sequence | Protein purification on a chip | nih.gov |
Mechanistic Investigations and Reaction Pathway Analysis
Mechanistic Insights into Fmoc Protection and Deprotection Processes
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group integral to solid-phase peptide synthesis (SPPS). Its application and removal are governed by well-defined reaction mechanisms.
The protection of an amine with Fmoc chloride proceeds through a nucleophilic attack of the amino group on the chloroformate. This reaction is typically carried out under Schotten-Baumann conditions, employing a mild base to neutralize the hydrochloric acid byproduct. However, the direct mono-Fmoc protection of ethylenediamine (B42938) is challenging due to the high reactivity of both amino groups, which can lead to disubstitution and polymerization. A more controlled and widely adopted strategy involves a three-step process: mono-Boc protection of ethylenediamine, followed by Fmoc protection of the remaining free amine, and subsequent acidic removal of the Boc group. This orthogonal protection strategy ensures the desired mono-Fmoc product.
The deprotection of the Fmoc group is a cornerstone of Fmoc-based SPPS and proceeds via a β-elimination mechanism. The process is initiated by a base, most commonly a secondary amine like piperidine (B6355638), which abstracts the acidic proton on the fluorenyl ring's C9 position. This deprotonation is the rate-determining step and leads to the formation of a resonance-stabilized fluorenyl anion. Subsequent spontaneous elimination releases the free amine, carbon dioxide, and dibenzofulvene. The liberated dibenzofulvene can then react with the amine base used for deprotection to form a stable adduct, driving the equilibrium towards the deprotected product.
Reaction Kinetics and Thermodynamic Profiles in Synthetic Transformations
While specific kinetic and thermodynamic data for reactions involving Mono-Fmoc ethylene (B1197577) diamine hydrochloride are not extensively reported, the general principles of Fmoc chemistry provide valuable insights. The kinetics of Fmoc deprotection are influenced by several factors, including the base used, its concentration, the solvent, and the steric environment of the Fmoc-protected amine.
Studies on the deprotection of various Fmoc-amino acids have shown that the reaction is generally fast, often completing within minutes. The choice of base is critical; secondary amines like piperidine and piperazine (B1678402) are highly effective, whereas tertiary amines such as diisopropylethylamine (DIEA) are significantly slower. The polarity of the solvent also plays a role, with more polar solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) facilitating faster deprotection compared to less polar solvents like dichloromethane (B109758) (DCM).
The following table illustrates the relative efficiency of different bases in Fmoc deprotection:
| Base | Relative Deprotection Rate |
| Piperidine | Very Fast |
| Piperazine | Fast |
| Morpholine | Moderate |
| Diisopropylethylamine (DIEA) | Slow |
| Triethylamine (B128534) (TEA) | Very Slow |
This table provides a qualitative comparison of deprotection rates based on general observations in Fmoc chemistry.
Thermodynamically, the reaction of ethylenediamine with carbon dioxide is known to be exothermic, and similar exothermicity can be expected in its reactions during protection and subsequent coupling steps. Careful temperature control during these transformations is therefore advisable to minimize side reactions.
Pathways Leading to Undesired Side Product Formation
The synthetic utility of Mono-Fmoc ethylene diamine hydrochloride can be compromised by the formation of various side products. Understanding the mechanisms of their formation is key to developing strategies for their mitigation.
Strategies for Mitigating Ketopiperazine Formation
One of the most significant side reactions in SPPS, particularly when using diamine linkers, is the formation of cyclic dipeptides known as diketopiperazines (DKPs), a specific type of ketopiperazine. This intramolecular cyclization can occur after the deprotection of the second amino acid residue, leading to the cleavage of the dipeptide from the resin and termination of the growing peptide chain.
The mechanism involves the nucleophilic attack of the terminal free amine on the carbonyl group of the preceding amide bond. The propensity for DKP formation is sequence-dependent and is particularly pronounced for sequences containing proline or glycine (B1666218) at the C-terminus of the dipeptide.
Several strategies have been developed to suppress DKP formation:
Use of Hindered Amino Acids: Incorporating sterically hindered amino acids can slow down the rate of cyclization.
Modification of Deprotection Conditions: Using milder deprotection conditions, such as lower concentrations of piperidine or alternative bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine, can reduce the extent of DKP formation.
Dipeptide Coupling: Coupling pre-formed dipeptides can bypass the stage where the susceptible dipeptidyl-resin is present.
Choice of Resin: The use of highly sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, can also minimize this side reaction.
The following table summarizes common strategies to mitigate diketopiperazine formation:
| Strategy | Description |
| Altered Deprotection Cocktails | Using bases like DBU/piperazine can be less prone to inducing cyclization compared to standard piperidine solutions. |
| Dipeptide Building Blocks | Synthesizing and coupling a dipeptide unit avoids the formation of the vulnerable linear dipeptide on the solid support. |
| Sterically Hindering Resins | Resins like 2-chlorotrityl chloride create steric hindrance around the linkage, disfavoring the intramolecular cyclization. |
| Low Temperature | Performing the deprotection and coupling steps at reduced temperatures can decrease the rate of the cyclization side reaction. |
Prevention of Transacylation and Branching in Polymer Synthesis
When this compound is used in the synthesis of polyamides, side reactions such as transacylation and branching can occur. Transacylation involves the intramolecular or intermolecular transfer of an acyl group, leading to defects in the polymer chain.
Branching can occur if the Fmoc protecting group is prematurely cleaved or if side reactions involving the amide backbone occur. In the context of using a diamine, incomplete mono-protection or in-situ deprotection can lead to cross-linking and the formation of insoluble gels, which is particularly problematic in controlled polymerization processes.
To prevent these side reactions, the following measures are crucial:
Robust Protection: Ensuring complete and stable Fmoc protection of one amine group is paramount.
Optimized Coupling Conditions: The use of efficient coupling reagents and appropriate reaction times can minimize the opportunity for side reactions.
Control of Stoichiometry: Precise control over the stoichiometry of the monomers is essential to avoid unreacted amine groups that could lead to branching.
Purification of Monomers: Using highly pure this compound is critical to prevent impurities from initiating unwanted side reactions.
Stereochemical Control and Racemization Studies in Reactions
While this compound is an achiral molecule, it is often used in the synthesis of chiral molecules, such as peptides and polymers with stereogenic centers. In these contexts, maintaining the stereochemical integrity of the chiral building blocks is of utmost importance.
Racemization, the loss of stereochemical purity, can occur at the α-carbon of an amino acid during the activation and coupling steps of peptide synthesis. The mechanism often involves the formation of a planar oxazolone (B7731731) intermediate, which can be protonated from either face, leading to a mixture of enantiomers. The extent of racemization is influenced by several factors, including the nature of the amino acid side chain, the coupling reagents, the base, and the reaction temperature. Amino acids such as histidine and cysteine are particularly prone to racemization.
To minimize racemization when using this compound in conjunction with chiral building blocks, the following strategies are employed:
Choice of Coupling Reagents: The use of coupling reagents known to suppress racemization, such as those based on phosphonium (B103445) or uronium salts in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma), is recommended.
Base Selection: The use of sterically hindered, non-nucleophilic bases like DIEA or 2,4,6-collidine is preferred over less hindered bases.
Low-Temperature Reactions: Conducting the coupling reactions at low temperatures can significantly reduce the rate of racemization.
The following table lists common coupling reagents and their relative potential for causing racemization:
| Coupling Reagent | Racemization Potential | Additive for Suppression |
| Carbodiimides (e.g., DCC, DIC) | High | HOBt, Oxyma |
| Phosphonium Salts (e.g., PyBOP, HBTU) | Low | Inherent |
| Uronium/Aminium Salts (e.g., HATU, HCTU) | Low | Inherent |
This table provides a general guide; the actual extent of racemization can be sequence and condition dependent.
By carefully controlling the reaction conditions and choosing the appropriate reagents, the stereochemical integrity of chiral centers can be preserved during synthetic transformations involving this compound.
Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Purity Assessment of Synthetic Products and Derivatives
Chromatographic methods are fundamental in determining the purity of Mono-fmoc ethylene (B1197577) diamine hydrochloride and its derivatives. These techniques separate the target compound from unreacted starting materials, by-products, and other impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method frequently used for routine purity checks. It is often utilized as an initial assessment of product quality during synthesis. For Mono-fmoc ethylene diamine hydrochloride, a purity of ≥ 98% is commonly confirmed using this technique. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for the quantitative purity analysis of Fmoc-protected compounds. google.com Reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging the hydrophobic nature of the Fmoc group for separation. nih.gov The analysis of Fmoc-amino acids and related derivatives is critical, as impurities can significantly affect the outcome of peptide synthesis. google.comajpamc.com
The development of specific HPLC methods often involves optimizing mobile phase composition, which typically includes an organic solvent like acetonitrile and an aqueous component with additives such as trifluoroacetic acid to improve peak shape and resolution. google.com Furthermore, derivatization of the free amine group can be employed to enhance detection, especially when analyzing trace amounts or in complex matrices. helsinki.finih.govresearchgate.net Chiral HPLC methods have also been developed to determine the optical purity of related Nα-Fmoc amino acid derivatives. researchgate.netnih.gov
| Analyte Type | Column | Mobile Phase Example | Detection | Reference |
|---|---|---|---|---|
| Fmoc-Amino Acids | Octadecylsilane (C18) | Gradient of 0.1% Trifluoroacetic acid in water (A) and 0.1% Trifluoroacetic acid in acetonitrile (B) | UV (220 nm) | google.com |
| Amino Acids (as Fmoc derivatives) | Reversed-Phase Column | Not specified | LC-ESI-MS/MS | nih.gov |
| Ethylenediamine (B42938) (EDA) | Waters Spherisorb 5 µm ODS 2 | Methanol-ultrapure water (65:35) | Fluorescence (Ex: 330 nm, Em: 450 nm) after OPA derivatization | nih.gov |
| Nα-Fmoc Proteinogenic Amino Acids | Chiral Stationary Phase (e.g., QN-AX™) | MeOH/MeCN (75/25 v/v) with 30 mM TEA and 60 mM FA | UV (262 nm) | nih.gov |
Spectroscopic Methods for Structural Elucidation of Conjugates and Intermediates
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound, its reaction intermediates, and final conjugates.
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for molecular weight determination and structural elucidation. nih.govnih.gov Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing thermally labile Fmoc-protected compounds. nih.gov Tandem mass spectrometry (MS/MS or MSn) provides detailed structural information through controlled fragmentation of a selected precursor ion. The resulting fragmentation pattern can be used to confirm the sequence of amino acids in a peptide conjugate or to identify the site of modification on a molecule. nih.gov This high degree of selectivity and sensitivity makes LC-ESI-MS/MS a preferred method for characterizing complex biological conjugates. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides definitive information about the carbon-hydrogen framework of the molecule. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the fluorenyl group, the methylene protons of the ethylene diamine backbone, and the protons of the Fmoc group's methylene and methine groups. The integration of these signals helps confirm the ratio of the different parts of the molecule, while chemical shifts and coupling patterns confirm the connectivity.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the carbamate, and aromatic C-H and C=C stretching from the Fmoc group. It serves as a quick identity test to confirm the successful introduction of the Fmoc protecting group. sigmaaldrich.com
| Technique | Information Obtained | Application to this compound |
|---|---|---|
| Mass Spectrometry (LC-MS/MS) | Molecular weight, fragmentation patterns, structural confirmation of conjugates. | Confirms mass of the compound (Free base M.W. ~282.34) and elucidates the structure of its derivatives. sigmaaldrich.com |
| ¹H NMR | Proton environment, molecular connectivity, structural integrity. | Shows signals for Fmoc group (aromatic, CH, CH₂) and ethylene bridge (-CH₂-CH₂-). |
| ¹³C NMR | Carbon skeleton of the molecule. | Confirms the number and type of carbon atoms. |
| Infrared (IR) Spectroscopy | Presence of key functional groups. | Verifies presence of N-H (amine), C=O (carbamate), and aromatic rings. sigmaaldrich.com |
Advanced Characterization of Reaction Intermediates and Transition States
The study of reaction mechanisms often requires the characterization of transient intermediates and transition states. nih.gov While these species are inherently unstable and present in low concentrations, advanced analytical techniques can provide crucial insights. The synthesis of this compound itself can involve intermediates, such as those formed during the selective protection of one amine group in ethylenediamine. nih.gov
Techniques such as low-temperature NMR spectroscopy can be used to slow down reaction kinetics, allowing for the direct observation of less stable intermediates. nih.gov Furthermore, advanced mass spectrometry techniques, including tandem mass spectrometry (MSn), can be used to probe the gas-phase chemistry of ions. The fragmentation pathways of a molecule can provide indirect evidence about the stability of potential intermediates and the underlying reaction mechanism. nih.gov
For more complex reactions where this compound is used, such as in the synthesis of peptide-drug conjugates, understanding the reaction intermediates is crucial for optimizing conditions and minimizing side products. Cryospray mass spectrometry and specialized spectroscopic methods like infrared ion spectroscopy are emerging as powerful tools for trapping and characterizing such elusive reactive intermediates, providing a more complete picture of the reaction landscape. nih.gov
Challenges, Limitations, and Solutions in Synthetic Applications
Solvent Compatibility and Precipitation Issues in Reaction Systems
A primary challenge in the use of Mono-fmoc ethylene (B1197577) diamine hydrochloride is its variable solubility, which is highly dependent on the reaction medium. As a hydrochloride salt, the compound exhibits good solubility in polar protic solvents and some polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). researchgate.net However, its utility can be limited by poor solubility in less polar organic solvents such as Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF), which are common in organic synthesis.
Precipitation of the reagent during a reaction is a frequently encountered problem. In one documented instance, the compound was observed to precipitate from a solution in N-Methyl-2-pyrrolidone (NMP) within 30 minutes, complicating its use in solution-phase couplings. researchgate.net This precipitation can be attributed to the formation of the free base upon the addition of a tertiary amine base (like triethylamine (B128534) or diisopropylethylamine), which is necessary to deprotonate the ammonium (B1175870) salt prior to its reaction with an electrophile. The resulting free amine is less polar than the starting salt and may have limited solubility in the reaction solvent, leading to its removal from the solution phase and a halt in the reaction.
To address these issues, chemists often employ solvent mixtures or rely on highly polar aprotic solvents. DMF and DMSO are frequently the solvents of choice for reactions involving this reagent, as they can effectively solvate both the hydrochloride salt and the corresponding free amine. researchgate.net
Table 1: Solvent Selection and Observed Compatibility Issues
| Solvent | Type | Compatibility Observations | Potential Solutions |
| Dimethylformamide (DMF) | Polar Aprotic | Generally good solubility for the hydrochloride salt and free base. aatbio.comresearchgate.net | Preferred solvent for many coupling reactions. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Good solubility, often used in difficult coupling reactions. researchgate.net | Use as a co-solvent with DCM or DMF to enhance solubility. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Can lead to precipitation of the reagent within 30 minutes. researchgate.net | Avoid for prolonged reactions; consider solvent mixtures. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Poor solubility of the hydrochloride salt. researchgate.net | Use in combination with a more polar co-solvent like DMSO. |
Strategies for Overcoming Aggregation Phenomena in Polymerizations
When used as a monomer or linker in polymerization or solid-phase peptide synthesis (SPPS), the growing molecular chain appended to the Mono-fmoc ethylene diamine moiety can suffer from aggregation. This phenomenon is driven by intermolecular hydrogen bonding between polymer or peptide chains, leading to poor solvation, reduced reactivity of the terminal functional groups, and incomplete reactions. In SPPS, aggregation can result in "difficult sequences" that are prone to deletion mutations and low yields. sigmaaldrich.com
Several strategies have been developed to mitigate aggregation and improve the solvation of the growing chain:
Use of Chaotropic Salts: The addition of chaotropic salts like LiCl to the reaction mixture can disrupt intermolecular hydrogen bonds, improving the solvation of the polymer chains and enhancing reaction efficiency. sigmaaldrich.com
Specialized Solvent Systems: Employing highly polar, dipolar aprotic solvents such as NMP or using solvent mixtures can improve solvation. A "Magic Mixture" of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 has been shown to be effective. sigmaaldrich.com
Backbone Protection: Incorporating backbone-protecting groups, such as dimethoxybenzyl (Dmb) or (2-hydroxy-4-methoxybenzyl) (Hmb), can sterically hinder the formation of intermolecular hydrogen bonds that lead to aggregation. sigmaaldrich.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Achieving high yield and selectivity in reactions with Mono-fmoc ethylene diamine hydrochloride requires careful optimization of several parameters. The key steps involve the liberation of the free primary amine from its hydrochloride salt and the subsequent coupling reaction with a carboxylic acid or other electrophile.
Base Selection: The choice of base is critical. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to deprotonate the primary ammonium salt without competing in the subsequent coupling reaction. researchgate.net The stoichiometry of the base must be carefully controlled; typically, at least one equivalent is needed to neutralize the hydrochloride salt, with additional amounts sometimes used to facilitate the coupling step.
Coupling Reagents: In amide bond formation, the choice of coupling reagent significantly impacts reaction efficiency. A variety of reagents, including carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), are commonly used. researchgate.net The selection depends on the specific substrates and the need to minimize side reactions and racemization. For instance, using TBTU with a base like 2,6-Lutidine in DCM at cool temperatures has been reported as a fast and high-yielding method. researchgate.net
Table 2: Example of Reaction Condition Optimization for Amide Coupling
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Coupling Reagent | DCC | EDC/HOBt | HATU | HATU often provides faster reaction times and higher yields for difficult couplings. researchgate.net |
| Base | Triethylamine | DIPEA | 2,6-Lutidine | Lutidine can be effective in minimizing side reactions with specific coupling reagents like TBTU. researchgate.net |
| Solvent | DCM | DMF | NMP | DMF is generally preferred for its superior solvating properties for the starting salt. researchgate.net |
| Temperature | Room Temp | 0 °C to Room Temp | 0 °C | Lower temperatures can enhance selectivity and reduce the formation of byproducts. |
Impurity Profiling and Mitigation Strategies in Product Development
The primary impurity of concern during the synthesis of this compound is the corresponding di-Fmoc-protected species, N,N'-Bis(Fmoc)-ethylenediamine. This impurity arises from the reaction of both amine groups of ethylenediamine (B42938) with the Fmoc-protection reagent (e.g., Fmoc-Cl or Fmoc-OSu). Its presence is problematic as it lacks a free amine for subsequent reactions, acting as a chain terminator in polymerizations or syntheses.
Another potential impurity is residual, unreacted ethylenediamine. Given its high reactivity and boiling point, its removal is crucial for product purity.
Mitigation Strategies:
Controlled Stoichiometry: During the synthesis of the mono-protected compound, a large excess of ethylenediamine is typically used relative to the Fmoc-protecting reagent. This statistical approach favors the formation of the mono-substituted product over the di-substituted one.
Alternative Synthetic Routes: A multi-step route involving orthogonal protecting groups can provide higher purity. For example, ethylenediamine can first be mono-protected with a Boc group, followed by Fmoc protection of the second amine, and finally, selective deprotection of the Boc group under acidic conditions. nih.gov This ensures precise control over the mono-functionalization.
Purification Techniques: After synthesis, rigorous purification is essential. Recrystallization can be effective in removing the di-Fmoc impurity, which often has different solubility characteristics. Chromatographic methods, such as flash column chromatography, are also employed to isolate the desired mono-protected product with high purity.
Analytical Characterization: Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for confirming the purity of the final product and ensuring the absence of significant levels of di-protected and unprotected diamine impurities. sigmaaldrich.com
Future Research Directions and Emerging Applications
Development of Novel Derivatization Chemistries for Enhanced Functionality
The primary utility of Mono-fmoc ethylene (B1197577) diamine hydrochloride lies in its ability to be selectively derivatized. The free primary amine serves as a reactive handle for covalent modification, while the Fmoc group provides a stable, yet readily cleavable, protecting group. Future research is focused on leveraging this structure to create molecules with enhanced and specific functionalities.
The established chemistry involves the acylation of the primary amine with carboxylic acids using standard peptide coupling reagents. researchgate.net This reaction is fundamental to its use as a linker in solid-phase peptide synthesis (SPPS) and the synthesis of peptide nucleic acids (PNAs), where it forms part of the backbone structure. nih.gov
Emerging strategies aim to move beyond simple amide bond formation to develop more complex and modular derivatization platforms. One promising area is the use of multi-component reactions, such as the Ugi four-component reaction, to incorporate the ethylenediamine (B42938) moiety into more diverse molecular scaffolds. nih.gov This approach allows for the rapid assembly of "linker" compounds that can bridge a biological target, a functional moiety (like a fluorophore), and the Fmoc-protected amine, enabling the creation of highly tailored diagnostic probes and therapeutic agents. nih.govnih.gov
Future derivatization chemistries may also explore reactions beyond the primary amine, potentially involving modifications to the Fmoc group itself or the development of orthogonal protection schemes to allow for sequential, site-specific modifications. This would enable the construction of highly complex, multifunctional bioconjugates.
Table 1: Common Coupling Reagents for Derivatization This table is interactive. Click on the headers to sort.
| Coupling Reagent | Full Name | Solvent System |
|---|---|---|
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | DMF, DMSO, DCM |
| DCC | Dicyclohexylcarbodiimide | DMF, DMSO, DCM |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | DMF, NMP |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) | DCM, DMF |
Exploration in Advanced Materials Science Applications beyond Traditional Uses
The unique properties of both the Fmoc group and the ethylenediamine core are driving the exploration of this compound in advanced materials science. The aromatic, planar nature of the Fmoc group promotes self-assembly through π-π stacking and hydrogen bonding, a key principle in the formation of supramolecular structures like hydrogels. nih.govrsc.org
Research has shown that Fmoc-derivatized peptides and amino acids can act as low molecular weight gelators, forming self-supporting, nanofibrous hydrogels with applications in tissue engineering and controlled drug release. researchgate.netnih.govmdpi.com While Mono-fmoc ethylene diamine hydrochloride is not a gelator on its own, it can be incorporated as a functional building block into larger self-assembling systems, imparting a primary amine for post-gelation functionalization. This allows for the covalent attachment of bioactive molecules or cross-linking agents to tune the hydrogel's mechanical properties and biological activity. nih.gov
Beyond soft materials, the ethylenediamine moiety has demonstrated a significant role in the synthesis of inorganic nanomaterials. Studies have shown that ethylenediamine and its oligomers can act as morphology-directing agents in the green synthesis of magnetite nanoparticles, preferentially binding to specific crystal faces to produce faceted, octahedral particles. rsc.org This suggests that this compound could be used to functionalize nanoparticle surfaces, with the Fmoc group providing a handle for further conjugation or for mediating interactions with other materials. Furthermore, ethylenediamine is used as a cross-linking agent to tune the interlayer spacing of graphene oxide membranes, creating stable nanochannels for advanced nanofiltration applications. mdpi.com
Expansion into Novel Therapeutic and Diagnostic Platform Development
As a versatile bifunctional linker, this compound is a cornerstone in the development of sophisticated therapeutic and diagnostic platforms. Its established use in bioconjugate chemistry allows for the linkage of different molecular entities, such as peptides, oligonucleotides, drugs, and imaging agents. aatbio.comaatbio.com
A significant application is in the construction of Peptide Nucleic Acids (PNAs), which are synthetic DNA mimics with a peptide-like backbone. nih.gov PNAs have potential applications in antisense therapy and genetic diagnostics due to their high binding affinity and resistance to enzymatic degradation. nih.gov this compound can be a key component of the N-(2-aminoethyl)glycine backbone of PNAs.
The development of modular diagnostic probes represents another major growth area. The compound can serve as the central scaffold for creating tailored probes where the free amine is attached to a targeting ligand (e.g., a peptide or antibody) and, after Fmoc deprotection, the newly freed amine is coupled to a signaling molecule (e.g., a fluorophore). nih.govnih.gov This modularity accelerates the development of customized imaging and diagnostic agents. The use of this compound in creating hydrogels for sustained drug delivery further underscores its therapeutic potential. researchgate.net
Table 2: Applications in Therapeutic and Diagnostic Platforms This table is interactive. Click on the headers to sort.
| Platform | Role of Compound | Potential Application |
|---|---|---|
| Peptide Nucleic Acids (PNAs) | Backbone component | Gene silencing, diagnostics |
| Bioconjugates | Linker/Spacer | Targeted drug delivery, antibody-drug conjugates |
| Modular Probes | Scaffold | In vitro diagnostics, in vivo imaging |
| Hydrogels | Functional building block | Controlled drug release, tissue engineering |
Sustainable Synthesis and Bioprocessing Approaches Utilizing the Compound
The principles of green chemistry are increasingly being applied to the synthesis and use of fine chemicals, including this compound. A major focus is on reducing the environmental impact of Solid-Phase Peptide Synthesis (SPPS), a process where the compound is frequently used. sigmaaldrich.com Key strategies include the replacement of hazardous solvents like dimethylformamide (DMF) with greener alternatives and the implementation of protocols that minimize solvent consumption. nih.govrsc.org
Bioprocessing offers an alternative, environmentally benign route for synthesis. Enzymatic methods, using proteases in aqueous media, have been explored for peptide synthesis on solid supports, demonstrating the compatibility of biocatalysts with Fmoc-protected building blocks. researchgate.net Similarly, biocatalytic approaches have been successfully employed to synthesize Fmoc-peptide-based hydrogels. researchgate.net These findings open the door to future research on enzymatic or whole-cell biocatalytic systems for the synthesis and derivatization of this compound, offering a greener alternative to traditional organic synthesis.
Computational Chemistry and Molecular Modeling for Predictive Research and Design
While specific computational studies on this compound are limited, molecular modeling techniques are powerful tools for predicting its behavior and guiding the design of new applications. The compound can be broken down into its constituent parts—the Fmoc group and the ethylenediamine linker—for which relevant computational models exist.
Computational methods, including molecular mechanics and ab initio calculations, have been used to perform conformational analyses of diamine systems, which is crucial for understanding how the linker portion of the molecule behaves in different chemical environments. rti.org Molecular dynamics (MD) simulations are particularly useful for predicting interactions at interfaces. For instance, MD has been used to model how the aromatic groups of peptides engage in π-stacking interactions with surfaces like graphene. nih.gov A similar approach could be used to model the interaction of the Fmoc group with nanomaterials or the aromatic pockets of proteins.
Furthermore, MD simulations have successfully explained how ethylenediamine-based additives bind to the crystal faces of magnetite nanoparticles to direct their morphology. rsc.org Such predictive modeling could be applied to this compound to design novel hybrid organic-inorganic nanomaterials with tailored properties. These computational approaches allow researchers to screen potential interactions and design more effective molecules and materials before committing to extensive laboratory synthesis, accelerating the pace of innovation.
Q & A
Q. Basic
- Solid-Phase Peptide Synthesis (SPPS) : Acts as a bifunctional linker, enabling orthogonal protection (Fmoc/Boc) for sequential coupling on Wang resin .
- Supramolecular Assembly : Facilitates transient interactions in dynamic systems, such as host-guest complexes, via its amine and Fmoc-protected termini .
- Fluorescent Probe Synthesis : Used in Förster resonance energy transfer (FRET) assays by conjugating fluorophores (e.g., BODIPY) to amine-reactive groups .
How can researchers optimize coupling reaction conditions to improve the yield of this compound derivatives?
Q. Advanced
- Coupling Reagent Selection : Replace EDC·HCl with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for higher efficiency in polar solvents like DMF .
- Temperature Control : Conduct reactions at 0–4°C to minimize racemization during peptide bond formation .
- Resin-Based Quenching : Use PS-benzaldehyde resin to scavenge excess ethylene diamine, reducing side products .
What strategies address solubility limitations of this compound in aqueous or organic solvents?
Q. Advanced
- Co-Solvent Systems : Use DMF:DCM (1:1) or DMSO:THF (1:3) to enhance solubility during coupling reactions .
- Salt Formation : Convert the free base to hydrochloride or TFA salts for improved aqueous stability .
- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) to the ethylene diamine backbone, as demonstrated in solubility-enhanced usnic acid derivatives .
What analytical techniques are critical for characterizing the purity and structural integrity of this compound?
Q. Advanced
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight with <5 ppm accuracy (e.g., Waters Micromass LCT Premier) .
- Multinuclear NMR : <sup>1</sup>H NMR (500–600 MHz) identifies Fmoc protection (δ 7.2–7.8 ppm) and ethylene diamine protons (δ 2.6–3.1 ppm); <sup>13</sup>C NMR detects carbonyl carbons (δ 165–170 ppm) .
- RP-HPLC Purity Analysis : Agilent Zorbax® C18 columns with UV detection at 254 nm ensure ≥95% purity .
How do researchers resolve discrepancies in reported reaction efficiencies for Fmoc protection/deprotection steps?
Q. Advanced
- Controlled Deprotection Kinetics : Monitor Fmoc removal kinetics using piperidine or DBU (1,8-diazabicycloundec-7-ene) in DMF, optimizing time (5–30 min) to prevent over-deprotection .
- Side Reaction Mitigation : Add 2% v/v thiophenol to scavenge dibenzofulvene byproducts during Fmoc deprotection .
- Quantitative <sup>19</sup>F NMR : Track fluorine-containing intermediates to assess reaction completeness .
What are the stability considerations for storing this compound, and how do degradation products affect experimental outcomes?
Q. Advanced
- Storage Conditions : Store desiccated at –20°C under argon to prevent hydrolysis of the Fmoc group .
- Degradation Pathways : Hydrolysis under humid conditions yields ethylene diamine and fluorenylmethyl alcohol, which can quench fluorescence in FRET assays .
- Quality Control : Regular TLC or HPLC checks for baseline separation of degradation products (Rf 0.3–0.5 in EtOAc:hexane 1:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
